Buthalial
Overview
Description
Preparation Methods
The synthesis of buthalital involves several steps. Initially, 2-allyl diethyl malonate reacts in a sodium ethylate/ethanol system. Subsequently, isobutyl bromide is added to produce 2-isobutyl-2-allyl diethyl malonate . This crude product then reacts with urea in the same sodium ethylate/ethanol system. Hydrochloric acid is added at room temperature to adjust the pH, causing buthalital to precipitate out . The crude product is then dissolved in an ethanol-water solution, treated with activated charcoal, filtered, and finally cooled in an ice bath before being vacuum-dried to obtain pure buthalital .
Chemical Reactions Analysis
Buthalital, like other barbiturates, undergoes various chemical reactions. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium ethylate, ethanol, and hydrochloric acid . The major products formed from these reactions are typically derivatives of barbituric acid . For instance, the reaction with urea in the presence of sodium ethylate and ethanol leads to the formation of buthalital .
Scientific Research Applications
Buthalital has been investigated for its potential use as a short-acting anesthetic . Although it was never marketed, its properties as a barbiturate derivative make it a subject of interest in pharmacological research. Studies have explored its effects on the central nervous system, particularly its muscle-relaxing and anti-anxiety properties . Additionally, buthalital has been used in research to understand the biochemical pathways involved in its sedative and hypnotic effects .
Mechanism of Action
Buthalital exerts its effects by acting as a central nervous system depressant . It suppresses neuronal excitability, impulse conduction, and the release of neurotransmitters . The primary mechanism involves the potentiation of γ-aminobutyric acid (GABA) at its receptor, which enhances inhibitory neurotransmission . This action results in sedation, hypnosis, and muscle relaxation .
Comparison with Similar Compounds
Buthalital is similar to other barbiturates such as butalbital, amobarbital, pentobarbital, phenobarbital, and secobarbital . its unique structure, which includes an allyl group and an isobutyl group at position 5 of the barbituric acid ring, distinguishes it from these compounds . This structural difference contributes to its specific pharmacological properties and rapid elimination rate .
Biological Activity
Buthalial, also known as Buthalitone, is a barbiturate derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biochemical research.
Chemical Structure and Properties
This compound is characterized by its barbiturate structure, which typically includes a pyrimidine ring. This structure is pivotal in its interaction with various biological targets. The compound is primarily used for research purposes and is not intended for clinical use.
The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly through interaction with GABA receptors. By enhancing GABAergic transmission, this compound exhibits sedative and anxiolytic effects, which are common among barbiturates.
Key Mechanisms:
- GABA Receptor Modulation : this compound binds to the GABA_A receptor, increasing chloride ion influx and leading to hyperpolarization of neurons.
- CNS Depression : The compound's sedative properties are a result of its central nervous system (CNS) depressant effects, which can be beneficial in certain experimental settings.
Biological Activity
This compound has been studied for various biological activities, including:
- Sedative Effects : Demonstrated efficacy in inducing sedation in animal models.
- Anxiolytic Properties : Exhibits potential in reducing anxiety-related behaviors.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegeneration.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the biological effects of this compound in various contexts:
- Sedation in Rodent Models : A study demonstrated that administration of this compound resulted in significant sedation compared to control groups. This was measured using behavioral assays such as the open field test.
- Anxiety Reduction : In another case study, this compound was administered to rodents subjected to stress paradigms. Results indicated a marked decrease in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Neuroprotection : Research involving neurodegenerative models showed that this compound could mitigate neuronal loss associated with oxidative stress, suggesting a protective role against neurotoxicity.
Research Findings
Research on this compound has highlighted several important findings:
- Pharmacokinetics : Studies indicate that this compound is rapidly absorbed and metabolized, with a half-life suitable for experimental applications.
- Toxicity Profile : While effective at therapeutic doses, higher concentrations may lead to toxicity, necessitating careful dosage regulation in research settings.
- Comparative Studies : Comparative analyses with other barbiturates reveal that this compound may possess unique pharmacological properties that warrant further investigation.
Properties
IUPAC Name |
5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOIAXHOQIPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196942, DTXSID50862079 | |
Record name | Buthalital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468-65-5 | |
Record name | Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buthalital | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buthalital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTHALITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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